L-Phenylalanine, N-(2-hydroxybenzoyl)-
Description
L-Phenylalanine, N-(2-hydroxybenzoyl)- is a modified amino acid derivative where the amino group of L-phenylalanine is acylated with a 2-hydroxybenzoyl moiety. This structural modification introduces a phenolic hydroxyl group, which can influence solubility, stability, and biological interactions. The 2-hydroxybenzoyl group may enhance metal-binding capacity, as seen in related Schiff base complexes , and alter pharmacological profiles compared to unmodified phenylalanine.
Properties
CAS No. |
56145-93-8 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxybenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-14-9-5-4-8-12(14)15(19)17-13(16(20)21)10-11-6-2-1-3-7-11/h1-9,13,18H,10H2,(H,17,19)(H,20,21)/t13-/m0/s1 |
InChI Key |
AVPUMHMECACQJM-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(2-hydroxybenzoyl)- typically involves the reaction of L-phenylalanine with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of L-Phenylalanine, N-(2-hydroxybenzoyl)- follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Optimization of reaction conditions to maximize yield and purity
- Implementation of purification steps such as recrystallization or chromatography to obtain the final product
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-(2-hydroxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
L-Phenylalanine, N-(2-hydroxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-(2-hydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active compounds. The hydroxyl and benzoyl groups play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Halogen-Substituted Benzoyl Derivatives
Compounds such as N-(2-chlorobenzoyl)-L-tyrosyl-L-phenylalanine methyl ester and N-(4-fluorobenzoyl)-L-tyrosyl-L-phenylalanine methyl ester (, lines 25–26) feature halogenated benzoyl groups.
- Chlorine/fluorine atoms enhance metabolic stability and receptor binding in peptide derivatives.
- Methyl ester termini improve membrane permeability.
Key Differences :
1,2,4-Triazole-Containing Derivatives
Triazole rings fused to phenylalanine, such as N-(p-aminobenzoyl)-L-phenylalanine derivatives (), exhibit notable bioactivity:
Comparison Table :
Aspartyl-Phenylalanine Derivatives (Neotame)
Neotame (N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester) is a high-intensity sweetener ():
Contrast with N-(2-hydroxybenzoyl)- Derivative :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing L-Phenylalanine, N-(2-hydroxybenzoyl)-, and how can purity be validated?
- Answer : The compound can be synthesized via acylation of L-phenylalanine with 2-hydroxybenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran under alkaline conditions (e.g., triethylamine). Post-reaction, the product is purified using silica gel chromatography. Purity is validated via HPLC (≥95% peak area) and corroborated by -NMR (e.g., aromatic proton integration) and mass spectrometry (e.g., [M+H]+ ion matching theoretical mass). Residual solvents are quantified via GC-MS .
Q. Which analytical techniques are critical for characterizing L-Phenylalanine, N-(2-hydroxybenzoyl)-?
- Answer : Key techniques include:
- NMR spectroscopy for structural confirmation (e.g., distinguishing amide protons at δ 8.2–8.5 ppm and hydroxybenzoyl aromatic signals).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., CHNO requires m/z 271.0845).
- X-ray crystallography for polymorph identification (if applicable), as seen in related N-acylated amino acid derivatives .
Q. What safety protocols should be followed when handling this compound?
- Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact or inhalation. Store in sealed containers away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures. Waste disposal must comply with institutional guidelines for organic compounds .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate L-Phenylalanine, N-(2-hydroxybenzoyl)- under physiological conditions?
- Answer : Conduct accelerated stability testing at 40°C/75% RH over 4 weeks, with periodic sampling. Analyze degradation products via HPLC-MS. Assess pH-dependent stability (e.g., simulate gastric fluid at pH 1.2 and intestinal fluid at pH 6.8) to identify hydrolytic cleavage points (e.g., amide bond instability). Compare with structurally similar compounds like N-phthaloyl-L-phenylalanine, which shows susceptibility to alkaline hydrolysis .
Q. What strategies improve the bioavailability of L-Phenylalanine, N-(2-hydroxybenzoyl)- in oral formulations?
- Answer :
- Salt formation : Co-formulate with potassium to enhance solubility, as demonstrated for N-[8-(2-hydroxybenzoyl)amino]octanoate .
- Absorption enhancers : Use sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), which increases intestinal permeability via transient tight junction modulation .
- Nanoemulsions : Encapsulate in lipid-based carriers to bypass first-pass metabolism .
Q. How can contradictions in bioactivity data across studies be resolved?
- Answer : Perform meta-analysis to identify variables such as:
- Assay conditions (e.g., cell line specificity, serum-free vs. serum-containing media).
- Compound purity (e.g., trace solvents affecting enzyme inhibition).
- Formulation differences (e.g., free acid vs. salt forms). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .
Q. What challenges arise in crystallizing L-Phenylalanine, N-(2-hydroxybenzoyl)-, and how are they addressed?
- Answer : Challenges include polymorphism (e.g., Form I vs. Form II differing in hydrogen-bonding networks) and solvent selection. Screen solvents (e.g., ethanol/water mixtures) via high-throughput crystallization robots. Use differential scanning calorimetry (DSC) to identify thermal transitions and powder X-ray diffraction (PXRD) to confirm phase purity. For hygroscopic forms, employ inert-atmosphere handling .
Q. How can its enzyme inhibition or receptor-binding mechanisms be systematically evaluated?
- Answer :
- In vitro assays : Fluorescence polarization for competitive binding (e.g., vs. labeled substrates) or surface plasmon resonance (SPR) for real-time kinetics.
- Molecular docking : Use crystallographic data of target enzymes (e.g., proteases) to predict binding poses. Validate with site-directed mutagenesis (e.g., disrupting predicted interaction residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
